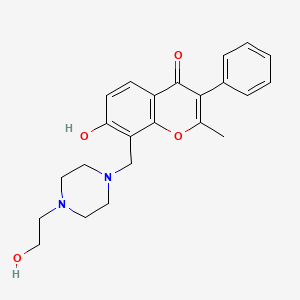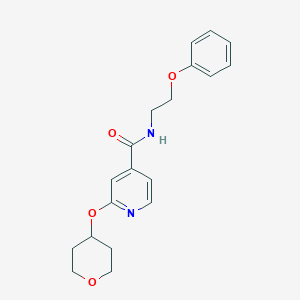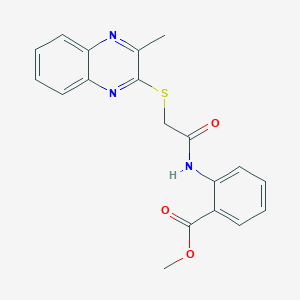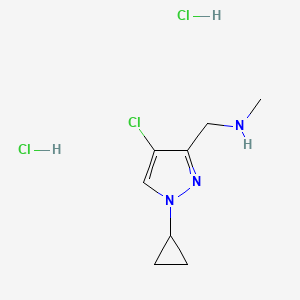
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical with diverse applications in scientific research. It has been studied for its binding to parallel-stranded tetramolecular TG4T quadruplex .
Molecular Structure Analysis
The molecular structure of this compound is complex, as suggested by its name. It contains a chromen-4-one group, which is a type of oxygen-containing heterocycle. The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H22N2O4 and a molecular weight of 318.37 . Further physical and chemical properties are not specified in the search results.Scientific Research Applications
Anticancer and Antiproliferative Activities
Compounds similar to "7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one" have been synthesized and evaluated for their potential anticancer activities. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. These compounds, including chromene and quinoline moieties attached with pyrimide and piperazine moieties, exhibited enhanced anticancer activities through their binding affinity against Bcl-2 protein, indicating their potential as therapeutic agents in cancer treatment (Parveen et al., 2017).
Antioxidant Properties
Chrysin-piperazine conjugates have demonstrated significant antioxidant power in in vitro studies, particularly in scavenging free radicals. These compounds' structure-activity relationship analysis revealed that the nature and position of the electron-withdrawing and electron-donating functional groups on the piperazine core are crucial for their anticipated antioxidant and anticancer action (Patel et al., 2016).
Antimicrobial Activity
Novel series of thiazolidinone derivatives, incorporating piperazine, have been synthesized and demonstrated antimicrobial activity against a range of bacteria and fungi. This showcases the compound's potential in developing new antimicrobial agents, highlighting the versatility of piperazine-containing compounds in medicinal chemistry applications (Patel, Kumari, & Patel, 2012).
Corrosion Inhibition
Compounds structurally related to "7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one" have also found applications outside of medicinal chemistry, such as in the field of corrosion inhibition. Specifically, 8-Hydroxyquinoline-based piperazine derivatives have been identified as effective corrosion inhibiting additives for steel in acidic environments, showcasing the compound's potential in industrial applications (El faydy et al., 2020).
properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-16-21(17-5-3-2-4-6-17)22(28)18-7-8-20(27)19(23(18)29-16)15-25-11-9-24(10-12-25)13-14-26/h2-8,26-27H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNVPTBUYXZFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2959654.png)

![Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2959657.png)
![(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2959662.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)
![5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2959664.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2959666.png)
![(Z)-1-(2,6-dichlorophenyl)-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]methanimine](/img/structure/B2959667.png)
![8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2959668.png)
![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2959670.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)